(2Z)-2-[(4-carbamoylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-(4-carbamoylphenyl)imino-N-pyridin-2-ylchromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O3/c23-20(27)14-8-10-16(11-9-14)25-22-17(13-15-5-1-2-6-18(15)29-22)21(28)26-19-7-3-4-12-24-19/h1-13H,(H2,23,27)(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRYYPDFAZKWCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)C(=O)N)O2)C(=O)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(4-carbamoylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is a member of the chromene class of compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, synthesizing data from various studies to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 398.4 g/mol. It features a chromene backbone, which is characterized by a benzene ring fused to a pyran ring, along with a pyridine moiety and a carbamoyl phenyl group. These structural components contribute to its unique reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H18N4O3 |
| Molecular Weight | 398.4 g/mol |
| Structure | Chromene derivative |
Biological Activities
Research indicates that compounds within the chromene class exhibit a wide range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of 2H-chromenes can induce apoptosis in cancer cells by interfering with tubulin polymerization, leading to cell cycle arrest and subsequent cell death. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 and A549 cells .
- Antimicrobial Properties : Some studies suggest that chromene derivatives possess antimicrobial activity, making them potential candidates for the development of new antibacterial or antifungal agents .
- Antidiabetic Effects : Research has indicated that certain chromene compounds may exhibit antidiabetic properties through various mechanisms, including modulation of glucose uptake and insulin sensitivity .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Apoptosis Induction : The compound may activate caspase pathways leading to programmed cell death in cancer cells.
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to tubulin, preventing its polymerization and disrupting mitotic processes in cancer cells .
- Interaction with Enzymes : The presence of functional groups in this compound allows it to interact with various enzymes involved in metabolic pathways, potentially inhibiting their activity.
Case Studies
Several studies illustrate the biological efficacy of related compounds:
- Cytotoxicity Assessment : A study reported that novel 2-imino-2H-chromene derivatives exhibited potent cytotoxicity against human cancer cell lines with IC50 values comparable to standard chemotherapeutics like 5-fluorouracil .
- Antimicrobial Activity : Another study highlighted the antimicrobial properties of chromene derivatives, suggesting their potential use as therapeutic agents against resistant bacterial strains .
Comparison with Similar Compounds
Comparison with Structural Analogs
The biological and chemical properties of (2Z)-2-[(4-carbamoylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide can be inferred through comparisons with structurally related compounds. Key differences in substituents and their impacts are summarized below:
Substituent Effects on Enzyme Inhibition
- Carbamoyl vs. Compound 1 inhibits AKR1B10 and AKR1B1, enzymes involved in detoxification and cancer progression .
- Chlorophenyl Substitution : Compound 13h () replaces the carbamoyl/methoxy group with a 2-chlorophenyl moiety, resulting in potent CBR1 inhibition (Ki = 15 nM). The chloro group’s electron-withdrawing nature may enhance enzyme active-site interactions .
- Sulfamoyl and Benzimidazole Groups: Derivatives like 13a () and benzimidazole analogs () exhibit varied solubility and steric effects.
Impact of Additional Functional Groups
- 7-Hydroxy Group : Compound 1 () includes a 7-hydroxy group on the chromene core, which may contribute to its AKR inhibition via additional hydrogen bonding. The absence of this group in the target compound could alter selectivity or potency.
- However, these modifications diverge significantly from the target compound’s simpler structure .
Q & A
Q. Advanced Considerations
- Stereochemical control : Use chiral catalysts or low-temperature conditions to preserve the (2Z) configuration during imine formation .
- Microwave-assisted synthesis to reduce reaction time and improve yield .
How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound?
Q. Basic Characterization
- NMR (1H/13C) : Confirm aromatic proton environments and carboxamide/imide functional groups. For example, the pyridin-2-yl group shows distinct splitting patterns in the δ 7.5–8.5 ppm range .
- Mass Spectrometry : Validate molecular weight (e.g., expected [M+H]+ ~420–450 Da) and detect fragmentation patterns .
Q. Advanced Techniques
- Single-crystal X-ray diffraction : Resolve Z/E isomerism and intermolecular interactions (e.g., hydrogen bonding) using SHELXL for refinement .
- Dynamic NMR : Study conformational flexibility of the chromene ring under variable temperatures .
What in vitro assays are suitable for preliminary biological activity screening?
Q. Basic Screening
Q. Advanced Profiling
- Targeted enzyme inhibition : Fluorescence-based assays for AKR1B10 or COX-2, comparing activity to known inhibitors .
- Apoptosis markers : Flow cytometry for caspase-3/7 activation in treated cells .
How can structural modifications enhance bioactivity or selectivity?
Q. Methodological Approaches
- Substituent variation : Replace the 4-carbamoylphenyl group with electron-withdrawing groups (e.g., -CF3) to improve target binding .
- Scaffold hopping : Integrate piperidine or indole moieties to modulate pharmacokinetic properties .
Q. Case Study
- Fluorine substitution at the phenyl ring (as in ) increased AKR1B10 inhibition by 40% compared to non-fluorinated analogs .
What mechanisms explain this compound’s interaction with AKR1B10 in chemotherapy resistance?
Q. Advanced Analysis
- Molecular docking : The carboxamide group forms hydrogen bonds with AKR1B10’s Tyr49 and His113 residues, while the chromene ring occupies a hydrophobic pocket .
- ROS modulation : The compound reduces lipid peroxidation byproducts, reversing mitomycin resistance in HT29 cells .
How should researchers address contradictions in reported biological activities?
Q. Data Reconciliation Strategies
- Structural benchmarking : Compare substituent effects; e.g., methoxy vs. methyl groups alter solubility and membrane permeability .
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
What formulation strategies improve aqueous solubility for in vivo studies?
Q. Methodological Solutions
- Co-solvent systems : Use PEG-400 or cyclodextrin-based carriers to enhance solubility without chemical modification .
- Prodrug design : Introduce phosphate esters at the hydroxyl group for pH-dependent release .
How can computational modeling guide lead optimization?
Q. Advanced Workflow
- QSAR models : Correlate substituent electronegativity with IC50 values to prioritize analogs .
- MD simulations : Predict metabolic stability by simulating CYP450 interactions .
What protocols assess compound stability under storage and physiological conditions?
Q. Stability Studies
- Forced degradation : Expose to light, heat (40–60°C), and humidity (75% RH) for 4 weeks, monitoring degradation via HPLC .
- Plasma stability : Incubate with rat plasma (37°C, 24h) and quantify parent compound loss using LC-MS .
How do structure-activity relationship (SAR) studies inform pharmacophore design?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
